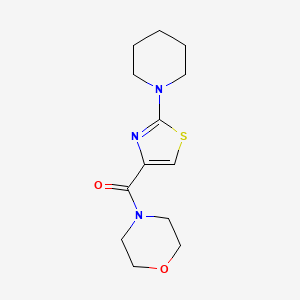
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone, also known as MPTM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTM is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone exerts its biological effects by binding to specific proteins and interfering with their function. This compound has been shown to bind to the hydrophobic pocket of the MDM2 protein, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis. This compound has also been shown to bind to the amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease, and inhibit its aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of protein-protein interactions, and the modulation of protein function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit protein-protein interactions, and its potential as a drug candidate. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone, including the identification of new protein targets for the treatment of various diseases, the development of new synthetic methods for the production of this compound, and the optimization of its pharmacokinetic properties. The use of this compound as a drug candidate for the treatment of cancer and neurodegenerative diseases is also an area of active research.
Conclusion:
This compound is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of protein-protein interactions, and the modulation of protein function. This compound has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit protein-protein interactions, and its potential as a drug candidate. The future directions for the research on this compound include the identification of new protein targets, the development of new synthetic methods, and the optimization of its pharmacokinetic properties.
合成法
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone can be synthesized using various methods, including the reaction of 2-piperidinethiol with chloroacetyl chloride, followed by the reaction with 2-aminothiazole. Another method involves the reaction of 2-piperidinethiol with chloroacetyl chloride, followed by the reaction with thiosemicarbazide and the cyclization of the resulting product. The synthesis of this compound has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques.
科学的研究の応用
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has been used in various scientific research applications, including the study of protein-protein interactions, the identification of protein targets, and the development of new drugs. This compound has been shown to inhibit the interaction between the p53 tumor suppressor protein and the MDM2 oncoprotein, which has been implicated in various types of cancer. This compound has also been used to identify new protein targets for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
morpholin-4-yl-(2-piperidin-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c17-12(15-6-8-18-9-7-15)11-10-19-13(14-11)16-4-2-1-3-5-16/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQKISPGBGLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

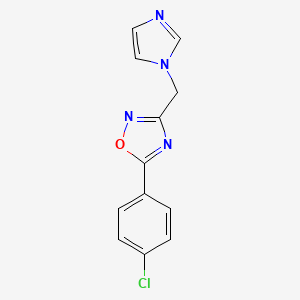
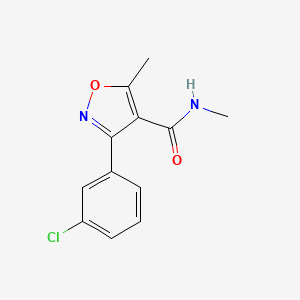
methanone](/img/structure/B7548632.png)
![5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548637.png)
![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)
![ethyl 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate](/img/structure/B7548648.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)
![5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548672.png)
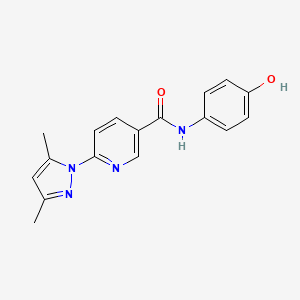
![N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide](/img/structure/B7548684.png)
![N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B7548686.png)
![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7548700.png)
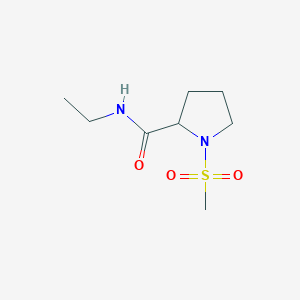
![1-pyrrolidinyl[6-(1H-pyrrol-1-yl)-3-pyridyl]methanone](/img/structure/B7548720.png)